
2-Bromo-5-fluoroaniline
Overview
Description
Preparation Methods
Stepwise Analysis of the Four-Stage Synthesis
Acetylation of 4-Fluoroaniline
The initial acetylation protects the amine group, preventing unwanted side reactions in subsequent steps. In Example 1 of the patent, 4-fluoroaniline reacts with acetic anhydride in methanol at 5–25°C, yielding 4-fluoroacetanilide with 97.7% efficiency (Table 1). Toluene and dichloromethane are viable solvents, though methanol provides superior solubility for large-scale runs .
Table 1: Acetylation Optimization Across Patent Examples
Example | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
1 | Methanol | 5–25 | 97.7 |
2 | Toluene | 10–25 | 97.2 |
3 | Toluene | 5–15 | 99.4 |
The acetyl group’s electron-withdrawing nature directs nitration to the ortho position, critical for subsequent bromination .
Nitration of 4-Fluoroacetanilide
Nitration using fuming nitric acid (95%) and concentrated sulfuric acid (98%) at 0–10°C produces 2-nitro-4-fluoroacetanilide. Example 2 achieves a 91.2% yield in toluene, while dichloromethane increases yield to 95.9% by improving reagent mixing (Table 2). The nitro group’s meta-directing effect ensures proper positioning for bromination .
Table 2: Nitration Efficiency Under Varied Conditions
Example | Solvent | Acid Ratio (H2SO4:HNO3) | Yield (%) |
---|---|---|---|
1 | Dichloromethane | 36.7:1 | 95.9 |
2 | Toluene | 36.7:1 | 91.2 |
3 | Dichloromethane | 36.7:1 | 95.3 |
Bromination via Diazotization and Sandmeyer Reaction
The nitroacetanilide intermediate undergoes diazotization with sodium nitrite, followed by bromination using hydrobromic acid and cuprous bromide. Example 3 reports a 99.4% yield when maintaining the reaction at 40–50°C (Table 3). Suboptimal temperatures (<30°C) prolong reaction times, while higher temperatures (>60°C) degrade the diazonium salt .
Table 3: Bromination Parameters and Outcomes
Example | Brominating Agent | Temperature (°C) | Yield (%) |
---|---|---|---|
1 | CuBr/HBr | 40–50 | 96.2 |
2 | CuBr/HBr | 40–50 | 98.3 |
3 | CuBr/HBr | 40–50 | 99.4 |
Reduction of the Nitro Group
Iron powder in acetic acid/ethanol reduces 2-bromo-5-fluoronitrobenzene to the target amine. Example 1 achieves 96.9% yield at 80–85°C, with HPLC purity of 99.2% (Fig. 2). Raney nickel and zinc powder are less effective, yielding 85–90% due to incomplete reduction .
Table 4: Reduction Efficiency with Different Agents
Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Iron powder | Acetic acid | 80–85 | 96.9 |
Raney nickel | Ethanol | 70–75 | 87.5 |
Zinc powder | HCl/EtOH | 60–65 | 82.1 |
Critical Process Parameters and Scalability
Solvent Selection
Methanol and dichloromethane enhance reaction homogeneity in acetylation and nitration, respectively. Toluene’s higher boiling point (110°C) facilitates large-scale nitration by enabling easier temperature control .
Reagent Stoichiometry
The patent specifies a 1:0.3:1.5 molar ratio for 2-nitro-4-fluoroacetanilide, cuprous bromide, and hydrobromic acid. Excess HBr (≥1.5 eq) minimizes diazonium salt decomposition, while sub-stoichiometric CuBr (<0.3 eq) slows bromine radical formation .
Temperature Control
Nitration and diazotization require strict temperature control (0–10°C) to prevent byproducts. Reduction proceeds efficiently at 80–85°C, where iron’s reactivity peaks without degrading the aromatic ring .
Analytical Validation of Product Quality
NMR Characterization
The 1H NMR spectrum (Fig. 1) shows characteristic peaks at δ 4.14 ppm (NH2) and 6.40–7.42 ppm (aromatic protons), confirming structure and purity .
HPLC Purity Assessment
HPLC analysis (Table 1, Example 2) reveals 99.2% purity with a retention time of 6.8 minutes, indicating minimal impurities such as dehalogenated byproducts .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 undergoes nucleophilic substitution under controlled conditions:
Key findings:
-
Bromine replacement occurs preferentially over fluorine due to lower bond dissociation energy (C-Br vs. C-F).
-
Steric hindrance from the amino group directs substitution to position 4 in some cases .
Electrophilic Aromatic Substitution
The amino group activates the ring for electrophilic attacks, primarily at positions ortho and para to itself:
Electrophile | Conditions | Major Product | Regioselectivity | Source |
---|---|---|---|---|
Nitronium ion | HNO₃/H₂SO₄, 0-5°C | 2-Bromo-5-fluoro-3-nitroaniline | Para to -NH₂ | |
Acetyl chloride | AlCl₃, CH₂Cl₂, reflux | N-Acetyl derivatives | Ortho/para |
Mechanistic insight:
-
Fluorine's strong -I effect deactivates position 5, limiting substitution at this site .
-
Competitive bromine displacement occurs under strongly acidic conditions .
Reductive Transformations
The nitro precursor (2-bromo-5-fluoronitrobenzene) undergoes catalytic hydrogenation:
Reducing System | Conditions | Yield | Purity | Source |
---|---|---|---|---|
H₂ (1.2 MPa)/Raney Ni | Methanol, 40-50°C | 98% | >99% | |
Fe/HOAc-EtOH | Reflux, 2 hrs | Quant. | 95% |
Critical process parameters:
-
Bromine inhibitors (morpholine) prevent dehalogenation during hydrogenation .
-
Reaction time optimization prevents over-reduction to cyclohexylamine derivatives .
Heterocycle Formation
Reactions generating bioactive heterocycles:
Notable outcomes:
-
Benzothiazole formation proceeds via intramolecular cyclization .
-
β-Lactam conjugates show activity against β-lactamase-producing bacteria .
Oxidation Reactions
Controlled oxidation of the amino group:
Oxidizing Agent | Conditions | Product | Selectivity | Source |
---|---|---|---|---|
H₂O₂/Fe³⁺ | AcOH, 60°C | Nitroso derivatives | 78% | |
KMnO₄/H₂SO₄ | Aqueous, 0°C | 2-Bromo-5-fluorophenol | 65% |
Challenges:
-
Over-oxidation to nitro compounds requires careful stoichiometric control.
-
Competing ring bromination occurs under strong oxidative conditions.
Diazotization & Subsequent Reactions
The amino group enables diazotization for diverse transformations:
Diazonium Salt Treatment | Product Type | Key Application | Yield | Source |
---|---|---|---|---|
CuCN/KCN | 2-Bromo-5-fluorobenzonitrile | Pesticide intermediates | 82% | |
HBF₄/Δ | Fluorobenzene derivatives | Liquid crystal materials | 75% |
Technical considerations:
-
Low-temperature maintenance (-5°C to 5°C) prevents decomposition .
-
Sandmeyer reactions require bromide scavengers to avoid polybromination .
This compound's reactivity profile enables precise molecular editing, particularly in drug discovery. Recent advances in flow chemistry have improved yields in hydrogenation and cross-coupling reactions , while computational modeling aids in predicting regioselectivity patterns for new derivatives .
Scientific Research Applications
Pharmaceutical Applications
2-Bromo-5-fluoroaniline serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for the introduction of various functional groups, making it a valuable building block in drug development.
Key Pharmaceutical Compounds Synthesized:
Compound Name | Application Area |
---|---|
5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | Antifungal agent for onychomycosis |
Benzothiazole derivatives | Antitumor agents |
5-Fluoronitrobenzothiazole derivatives | Antimicrobial properties |
The synthesis of these compounds often involves the use of this compound as a precursor. For instance, it has been utilized to create orthobromothiobenzanilide , which exhibits significant biological activity .
Agrochemical Applications
In agrochemistry, this compound is employed in the synthesis of pesticides and herbicides. The compound's halogenated structure enhances its reactivity and efficacy in agricultural formulations.
Examples of Agrochemical Compounds:
Compound Name | Application Area |
---|---|
Herbicides | Targeting specific weed species |
Insecticides | Protecting crops from pests |
The incorporation of fluorine and bromine atoms typically improves the stability and performance of these agrochemicals under environmental conditions .
Material Science Applications
Beyond its role in pharmaceuticals and agrochemicals, this compound is also finding applications in material science. Its unique properties contribute to the development of new materials with tailored characteristics.
Material Development Examples:
Material Type | Application Area |
---|---|
Conductive polymers | Electronics and sensors |
Mesoporous silica-supported catalysts | Catalysis in organic reactions |
Recent studies have demonstrated that this compound can be used to synthesize well-ordered mesoporous silica-supported ruthenium nanoparticles, which exhibit high selectivity for the reduction of functionalized nitroarenes .
Case Study 1: Synthesis of Antifungal Agents
A study focused on the synthesis of antifungal agents using this compound revealed that derivatives produced from this compound showed enhanced activity against fungal strains compared to non-halogenated analogs. The introduction of bromine and fluorine atoms was found to significantly improve the bioactivity and solubility of the resulting compounds .
Case Study 2: Catalytic Applications
Research on mesoporous silica-supported catalysts demonstrated that incorporating this compound into catalyst structures resulted in improved catalytic performance for selective reductions. The study highlighted the stability and recyclability of these catalysts over multiple cycles, showcasing their potential for industrial applications .
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoroaniline depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways and targets can vary based on the derivative or final product synthesized from this compound .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₆H₅BrFN
- Molecular Weight : 190.01 g/mol
- CAS No.: 1003-99-2
- Structure : A substituted aniline derivative with bromine at position 2 and fluorine at position 5 on the benzene ring .
Physical Properties :
- Melting Point : 43–47°C
- Boiling Point : 154°C at 23 mmHg
- Density : 1.694 g/cm³ (predicted)
- pKa : 1.52 (predicted), indicating moderate acidity for the amine group .
Synthesis: Produced via hydrogenation of 2-bromo-5-fluoronitrobenzene using W-4 Raney nickel and a bromine inhibitor in methanol. The method yields high purity (>98%) and reaction efficiency (69–97% yield) .
Structural and Physical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Melting Point (°C) | Key Features |
---|---|---|---|---|---|
2-Bromo-5-fluoroaniline | C₆H₅BrFN | 190.01 | Br (2), F (5), NH₂ (1) | 43–47 | High reactivity in cross-coupling |
5-Bromo-3-chloro-2-fluoroaniline | C₆H₄BrClFN | 224.46 | Br (5), Cl (3), F (2), NH₂ (1) | Not reported | Increased steric hindrance from Cl |
4-Bromo-2-fluoroaniline | C₆H₅BrFN | 190.01 | Br (4), F (2), NH₂ (1) | Not reported | Positional isomer; altered directing effects |
5-Bromo-4-fluoro-2-methylaniline | C₇H₇BrFN | 204.04 | Br (5), F (4), CH₃ (2), NH₂ (1) | Not reported | Enhanced lipophilicity from CH₃ |
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | C₇H₄BrF₄N | 274.02 | Br (4), F (2), CF₃ (5), NH₂ (1) | Not reported | Strong electron-withdrawing CF₃ group |
Key Observations :
- Substituent Effects : Electron-withdrawing groups (Br, F) reduce electron density on the aromatic ring, directing electrophilic substitution to specific positions. For example, this compound facilitates coupling at position 1 (para to Br) .
- A trifluoromethyl group (CF₃) in 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline enhances metabolic stability in pharmaceuticals .
This compound:
- Cross-Coupling Reactions : Used in Suzuki-Miyaura reactions with boronic acids (e.g., furan-2-ylboronic acid) to yield biaryl amines (77–97% yield) .
- Quinoline Synthesis: Reacts with isocyanides and alkynes to form 4-aminoquinolines, which are scaffolds for antileishmanial agents .
Comparative Reactivity:
- 5-Bromo-4-fluoro-2-methylaniline : The methyl group increases solubility in organic solvents but may reduce nucleophilicity of the amine .
- 4-Bromo-2-fluoroaniline : Positional isomerism shifts reactivity; bromine at position 4 alters regioselectivity in substitution reactions compared to the 2-bromo analogue .
Biological Activity
2-Bromo-5-fluoroaniline, with the chemical formula C₆H₄BrFN and CAS number 1003-99-2, is an organic compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
- Molecular Weight : 190.02 g/mol
- Appearance : Solid, typically white to light yellow
- Toxicity : Classified as harmful if swallowed or if it comes into contact with skin.
Toxicity and Safety Profile
Research indicates that this compound exhibits moderate toxicity. It is classified as an irritant, posing risks to skin and eyes. The compound's safety data highlight the importance of handling it with care, particularly in laboratory settings where exposure can occur .
Anticancer Potential
One of the most promising aspects of this compound is its potential as an anticancer agent. It serves as an intermediate in the synthesis of various pharmaceuticals, including compounds that target cancer cells. For example, derivatives of this compound have shown activity against sensitive tumor cells by inducing apoptosis through mechanisms involving the aryl hydrocarbon receptor (AhR) pathway .
Research Findings and Case Studies
- Synthesis and Derivatives :
-
Pharmacological Studies :
- In vitro studies have indicated that certain derivatives of this compound can inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in drug metabolism. This inhibition suggests potential interactions with other pharmaceuticals, necessitating further investigation into drug-drug interactions .
-
Comparative Studies :
- A comparative analysis of structurally similar compounds revealed that while many share biological activities, this compound exhibits unique properties due to its specific halogen substitutions. For instance, compounds like 2-bromoaniline and 4-fluoroaniline lack one of the halogens and thus show different reactivity profiles.
Table: Comparison of Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Bromoaniline | Bromine at position 2 | Lacks fluorine; simpler structure |
4-Fluoroaniline | Fluorine at position 4 | Lacks bromine; different reactivity |
3-Bromo-4-fluoroaniline | Bromine at position 3, fluorine at 4 | Different substitution pattern |
2-Chloro-5-fluoroaniline | Chlorine instead of bromine | Different halogen; may exhibit different reactivity |
3-Nitro-4-bromoaniline | Nitro group at position 3 | Introduces a nitro group affecting reactivity |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 2-bromo-5-fluoroaniline to ensure stability in laboratory settings?
- Methodological Answer: Store this compound in a tightly sealed container under refrigeration (-20°C) to prevent degradation. Its shelf life is typically 1 year under these conditions. Avoid exposure to moisture and light, as these factors may accelerate decomposition. For short-term use, aliquots can be stored at 0–6°C for up to a week .
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer: Use a combination of analytical techniques:
- 1H NMR spectroscopy : Compare observed peaks with published data (e.g., δ 8.31 ppm for aromatic protons in CDCl3, as reported in quinoline derivative synthesis) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (expected m/z ~189 for C₆H₅BrFN).
- High-performance liquid chromatography (HPLC) : Assess purity using a C18 column with UV detection at 254 nm.
Q. What synthetic routes are commonly used to incorporate this compound into heterocyclic compounds?
- Methodological Answer: this compound serves as a precursor in Skraup-type quinoline syntheses. For example, refluxing with crotonaldehyde in 6M HCl and toluene produces 8-bromo-5-fluoro-2-methylquinoline. Optimize yields (~40%) by controlling reaction time (18 hours) and using silica gel chromatography (0–10% EtOAc/hexanes gradient) for purification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties of this compound (e.g., melting point)?
- Methodological Answer: Cross-validate conflicting data (e.g., melting point discrepancies between 43–47°C and other sources) using differential scanning calorimetry (DSC) and controlled recrystallization. Ensure sample purity via HPLC before measurement. Contradictions may arise from impurities or polymorphic forms, requiring rigorous characterization protocols .
Q. What strategies improve the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
- Methodological Answer:
- Ligand selection : Use Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency with aryl halides.
- Solvent optimization : Employ toluene or dioxane at 80–100°C for improved solubility.
- Catalyst system : Pair Pd(OAc)₂ with potassium carbonate as a base to minimize dehalogenation side reactions. Monitor progress via TLC with UV visualization .
Q. How does the electronic profile of this compound influence its regioselectivity in electrophilic substitution reactions?
- Methodological Answer: The electron-withdrawing bromo and fluoro substituents direct electrophiles (e.g., nitration) to the para position relative to the amino group. Computational modeling (DFT calculations) can predict reactivity trends. Validate experimentally using HNO₃/H₂SO₄ nitration followed by LC-MS to identify isomer distribution .
Properties
IUPAC Name |
2-bromo-5-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTXFEKVHSFTDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378367 | |
Record name | 2-Bromo-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-99-2 | |
Record name | 2-Bromo-5-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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